3-Azabicyclo[3.3.1]nonan-1-ylmethanol;hydrochloride
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Overview
Description
3-Azabicyclo[3.3.1]nonan-1-ylmethanol;hydrochloride: is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Tandem Mannich Annulation: This method involves the reaction of aromatic ketones, paraformaldehyde, and dimethylamine.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Sodium triacetoxyhydridoborate: Used in reductive amination reactions.
Dry hydrogen chloride: Used to convert amines to dihydrochlorides.
Thiophosgene: Used to form isothiocyanates.
Major Products:
3-Substituted 3-azabicyclo[3.3.1]nonan-9-amines: Formed via reductive amination.
Amides, Schiff bases, and isothiocyanates: Formed from further reactions of 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines .
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology and Medicine:
Antiprotozoal Activity: Derivatives of 3-azabicyclo[3.3.1]nonane have shown significant antiprotozoal activities against Plasmodium falciparum and Trypanosoma brucei rhodesiense .
Potential Therapeutics: The compound’s derivatives are being explored for their potential as therapeutic agents for diseases such as malaria and sleeping sickness.
Industry:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for the development of new drugs and therapeutic agents.
Mechanism of Action
Comparison with Similar Compounds
3-Azabicyclo[3.2.2]nonane: Another bicyclic compound with a similar structure but different ring size and substitution patterns .
3-Substituted 3-azabicyclo[3.3.1]nonan-9-ones: Compounds with similar core structures but different functional groups .
Uniqueness:
Structural Complexity: The presence of a nitrogen atom within the bicyclic structure adds to the compound’s complexity and potential reactivity.
Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-azabicyclo[3.3.1]nonan-1-ylmethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-7-9-3-1-2-8(4-9)5-10-6-9;/h8,10-11H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSZCLKFBDCLLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(CNC2)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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